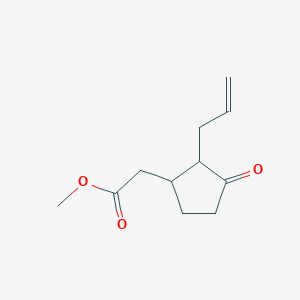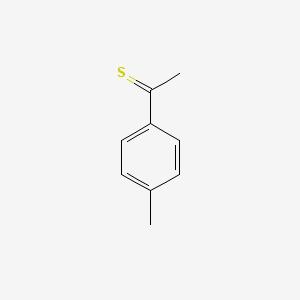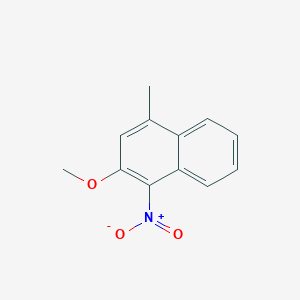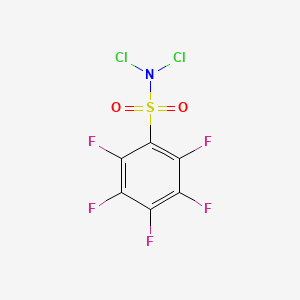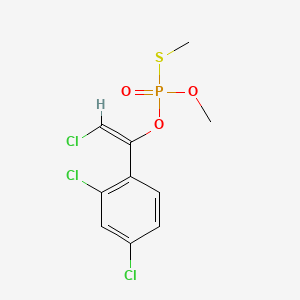
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. This compound is characterized by its complex chemical structure, which includes both phosphorothioate and chlorinated aromatic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dichlorophenol . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which can have different levels of oxidation and substitution depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.
Mecanismo De Acción
The primary mechanism of action of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of muscles, paralysis, and eventually death in insects . The molecular targets include the active site of the acetylcholinesterase enzyme, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
Profenofos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Tolclofos-methyl: A compound with a similar phosphorothioate ester structure but different substituents on the aromatic ring.
Etrimfos: An organophosphate with a similar ester linkage but different aromatic and alkyl groups.
Uniqueness
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is unique due to its specific combination of chlorinated aromatic and phosphorothioate components, which contribute to its high efficacy as an insecticide and its distinct chemical reactivity.
Propiedades
Número CAS |
69245-04-1 |
|---|---|
Fórmula molecular |
C10H10Cl3O3PS |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[(E)-2-chloro-1-[methoxy(methylsulfanyl)phosphoryl]oxyethenyl]benzene |
InChI |
InChI=1S/C10H10Cl3O3PS/c1-15-17(14,18-2)16-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
Clave InChI |
ZFYOPNXNFXIKDP-UXBLZVDNSA-N |
SMILES isomérico |
COP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)SC |
SMILES canónico |
COP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



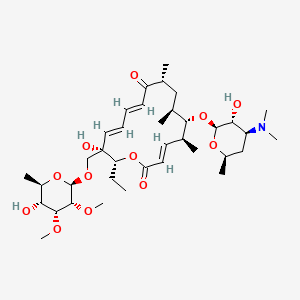
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
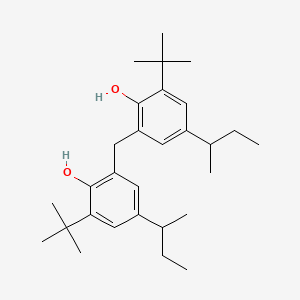
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
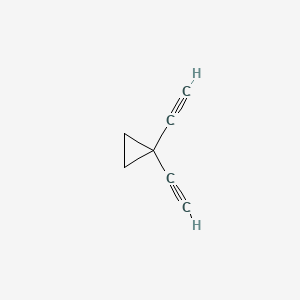
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
